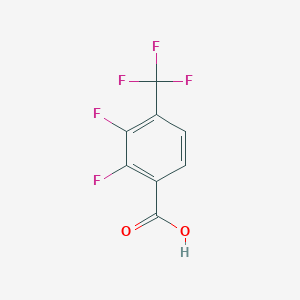

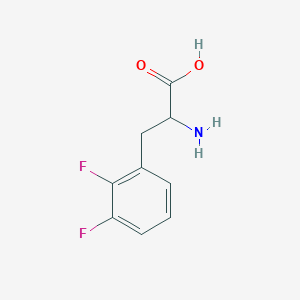

2-amino-3-(2,3-difluorophenyl)propanoic Acid

説明

2-amino-3-(2,3-difluorophenyl)propanoic Acid (DFPPA) is a compound belonging to the class of organic compounds known as difluorophenylpropanoic acids. It has a role as a metabolite, a reagent and a pharmaceutical intermediate. It is a colorless solid and it has a molecular weight of 246.22 g/mol. The structure of DFPPA consists of a phenyl group attached to a propanoic acid group, with two fluorine atoms in the para position. It is a versatile compound that has a wide range of applications in scientific research, including in the synthesis of novel drugs, the study of metabolic pathways, and the development of new lab techniques.

科学的研究の応用

Biomedical Applications

2-Amino-3-(2,3-difluorophenyl)propanoic acid, while not directly mentioned, falls within the category of amino acids explored for their significant roles in biomedical applications. Research into poly(amino acid)s, specifically those built from natural amino acids like lysine, glutamic acid, and aspartic acid, shows promising applications in biomedicine. These compounds are valued for their biocompatibility, biodegradability, and their metabolizable degradation products. Highly branched polymers derived from these amino acids have been studied for their potential as delivery vehicles for genes and drugs, highlighting the advanced research into amino acid-based biopolymers for therapeutic uses (Thompson & Scholz, 2021).

Chemical and Physicochemical Studies

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) demonstrates the broader category of research into amino acids' chemical, physicochemical, spectroscopic, and conformational aspects. Although not directly matching the chemical structure of this compound, the studies on TOAC underline the significant interest in amino acids for understanding peptide behaviors, interactions with membranes, and the analysis of peptide secondary structure. This research area offers insights into the molecular dynamics of amino acids and peptides, which could include compounds with similar structures to this compound (Schreier et al., 2012).

Environmental Biodegradation

Investigations into the environmental fate of polyfluoroalkyl chemicals, including those with perfluoroalkyl moieties like 2,4-D, have focused on their microbial degradation. While the specific compound this compound is not mentioned, research in this area highlights the broader concern over the persistence of fluorinated compounds in the environment and the role of microorganisms in their breakdown. This area of study is crucial for understanding the environmental impact of such compounds and potential methods for their remediation or safe disposal (Liu & Avendaño, 2013).

作用機序

Target of Action

It’s worth noting that phenylalanine and its derivatives often interact with various enzymes and receptors in the body, influencing the synthesis of key neurotransmitters .

Mode of Action

It’s known that phenylalanine and its derivatives can influence the production of neurotransmitters such as dopamine and noradrenaline . These neurotransmitters play crucial roles in mood regulation, mental health, heart rate, and other vital functions .

Biochemical Pathways

Phenylalanine is a key player in the synthesis of proteins, neurotransmitters, and other crucial molecules . Therefore, it’s plausible that 2,3-difluoro-dl-phenylalanine could influence these pathways.

Result of Action

It’s known that phenylalanine and its derivatives can influence the production of neurotransmitters, which can have significant effects on mood and mental health .

生化学分析

Biochemical Properties

2-amino-3-(2,3-difluorophenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with amino acid transporters and enzymes involved in amino acid metabolism. The presence of fluorine atoms can enhance the binding affinity of the compound to certain enzymes, potentially leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in amino acid transport and metabolism, leading to alterations in cellular amino acid levels and metabolic flux . Additionally, the compound can impact cell signaling pathways by interacting with receptors and other signaling molecules, potentially leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with enzymes and other biomolecules. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes, leading to enzyme inhibition or activation . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in amino acid metabolism and transport .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These effects can vary depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can modulate amino acid metabolism and transport without causing significant adverse effects . At higher doses, the compound can lead to toxic effects, including disruptions in cellular metabolism and function . Threshold effects have been observed, with certain dosages leading to significant changes in metabolic activity and gene expression.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound can interact with enzymes and cofactors involved in the synthesis and degradation of amino acids, leading to changes in metabolic flux and metabolite levels . For example, it can inhibit the activity of certain aminotransferases, leading to alterations in the levels of specific amino acids and their derivatives .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by amino acid transporters and distributed to various cellular compartments . Its localization and accumulation within cells can be influenced by its interactions with binding proteins and other biomolecules . These interactions can affect the compound’s bioavailability and activity within different tissues.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on its interactions with targeting signals and transport proteins . These localization patterns can influence the compound’s activity and function within cells, affecting processes such as gene expression, metabolism, and cell signaling .

特性

IUPAC Name |

2-amino-3-(2,3-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUXKFDPNKLPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371793 | |

| Record name | 2,3-difluoro-dl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

236754-62-4 | |

| Record name | 2,3-Difluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=236754-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-difluoro-dl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 236754-62-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-pyrrol-1-yl)-N'-[(E)-1-(2-thienyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B1301680.png)

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)